molecular formula C16H14BrFN2OS B5111854 N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide

N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide

カタログ番号 B5111854
分子量: 381.3 g/mol
InChIキー: DEAFLHKDRKTQHT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic uses. This compound was initially developed as an anticancer agent and has shown promising results in preclinical and clinical studies. BAY 43-9006 has also been investigated for its potential use in treating other diseases such as rheumatoid arthritis, psoriasis, and pulmonary fibrosis.

作用機序

N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 exerts its anticancer effects by inhibiting the activity of RAF kinase, a protein kinase involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting RAF kinase, N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 can prevent the activation of downstream signaling pathways and inhibit tumor growth.
Biochemical and Physiological Effects:
N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer effects, it has been shown to inhibit the production of inflammatory cytokines and chemokines, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 has also been shown to inhibit the activity of fibroblasts, which may be beneficial in the treatment of pulmonary fibrosis.

実験室実験の利点と制限

One advantage of using N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 in lab experiments is its specificity for RAF kinase, which allows for targeted inhibition of this protein kinase. However, one limitation of using N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 is its potential toxicity, which may limit its use in certain experiments or in vivo studies.

将来の方向性

There are several future directions for research on N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006. One area of interest is in the development of combination therapies, where N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 is used in combination with other anticancer agents to enhance its efficacy. Another area of interest is in the development of new formulations of N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 that may improve its bioavailability and reduce its toxicity. Finally, further research is needed to investigate the potential uses of N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 in the treatment of other diseases beyond cancer, such as rheumatoid arthritis, psoriasis, and pulmonary fibrosis.

合成法

The synthesis of N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 involves the reaction between 4-bromo-2,6-dimethylaniline and 3-fluoro-4-aminobenzamide in the presence of carbon disulfide. The resulting product is then purified through recrystallization to obtain pure N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006.

科学的研究の応用

N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 has been extensively studied for its potential therapeutic uses in cancer treatment. It has been shown to inhibit the activity of several protein kinases involved in tumor growth and angiogenesis, including RAF kinase, VEGFR, and PDGFR. N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide 43-9006 has also been investigated for its potential use in treating other diseases such as rheumatoid arthritis, psoriasis, and pulmonary fibrosis.

特性

IUPAC Name

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2OS/c1-9-6-12(17)7-10(2)14(9)19-16(22)20-15(21)11-4-3-5-13(18)8-11/h3-8H,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAFLHKDRKTQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)NC(=O)C2=CC(=CC=C2)F)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-fluorobenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。